molecular formula C8H16N2O2 B1619163 Octanediamide CAS No. 3891-73-4

Octanediamide

Cat. No.: B1619163
CAS No.: 3891-73-4
M. Wt: 172.22 g/mol
InChI Key: NFVUAUVSFDFOJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanediamide can be synthesized through several methods. One common approach involves the reaction of octanediamine with phosgene or other carbonylating agents under controlled conditions. The reaction typically proceeds as follows: [ \text{NH}_2(CH_2)_8\text{NH}_2 + \text{COCl}_2 \rightarrow \text{NH}_2(CH_2)_8\text{CONH}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of suberonitrile. This process involves the use of a cobalt-based catalyst under high pressure and temperature conditions. The reaction is carried out in a continuous or batch process, with the catalyst arranged in a fixed bed reactor.

Chemical Reactions Analysis

Types of Reactions: Octanediamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield octanediamine.

    Substitution: The amide groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Octanedioic acid.

    Reduction: Octanediamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Octanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound-based compounds in drug delivery systems and as therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of octanediamide and its derivatives depends on their specific applications. In biological systems, this compound derivatives may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular pathways involved can vary widely depending on the specific compound and its intended use.

Comparison with Similar Compounds

    Hexanediamide: A shorter-chain analog with similar chemical properties but different physical characteristics.

    Decanediamide: A longer-chain analog with increased hydrophobicity and different solubility properties.

    Suberoylanilide hydroxamic acid (SAHA): A derivative of octanediamide with significant biological activity, particularly as a histone deacetylase inhibitor.

Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This makes it a versatile intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUAUVSFDFOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293088
Record name Octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-73-4
Record name Octanediamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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